Several methods have been described for synthesizing 3-Bromo-4-(piperidin-1-yl)pyridine and its derivatives. One common approach involves reacting 2,6-dichloropyridine with piperidine, followed by bromination with N-bromosuccinimide (NBS) []. Another method utilizes a multistep process starting from commercially available materials like 4-piperidone and 3-bromo-4-methyl aniline [, ].
The molecular structure of 3-Bromo-4-(piperidin-1-yl)pyridine and its derivatives has been characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS) [, ]. These analyses confirm the identity and purity of the synthesized compounds. In some cases, single-crystal X-ray diffraction analysis has been employed to determine the three-dimensional structure, providing insights into bond lengths, bond angles, and intermolecular interactions [, , , ].
3-Bromo-4-(piperidin-1-yl)pyridine can undergo various chemical reactions due to the presence of reactive bromine and nitrogen atoms within its structure. It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other functional groups like thiols [, ], amines [, ], and alcohols []. Additionally, it can be used as a starting material for constructing more complex heterocyclic systems through cyclization reactions [, ].
The mechanism of action of 3-Bromo-4-(piperidin-1-yl)pyridine-based compounds varies depending on the specific target and the nature of the introduced substituents. For instance, derivatives designed as thrombin inhibitors typically exert their effects by binding to the active site of thrombin, preventing the conversion of fibrinogen to fibrin and thus inhibiting clot formation [].
3-Bromo-4-(piperidin-1-yl)pyridine has served as a starting point for developing novel direct thrombin inhibitors []. Modifications of the core structure have led to compounds with potent anticoagulant activity and improved membrane permeability, highlighting its potential in treating thrombotic disorders.
Research has explored the use of 3-Bromo-4-(piperidin-1-yl)butanamines and related pyrrolidine derivatives as human CCR5 antagonists []. These studies provided valuable insights into the binding site of these antagonists within the CCR5 receptor, paving the way for developing potential antiviral agents.
Derivatives of (4-piperidin-1-yl)phenyl amides, structurally related to 3-Bromo-4-(piperidin-1-yl)pyridine, have been investigated as potential drugs for treating obesity and type II diabetes []. These compounds exhibited potent and selective agonistic activity on the human β3-adrenergic receptor, making them promising candidates for further development.
Deuterium-labeled CCR2 antagonists, specifically [4-(1H-indol-3-yl)-piperidin-1-yl]-{1-[3-(3,4,5-trifluoro-phenyl)-acryloyl]-piperidin-4-yl}-acetic acid-D5, have been synthesized using 3-piperidin-4-yl-1H-indole-D5 as an intermediate []. These labeled compounds are invaluable tools for studying the CCR2 receptor and its role in various diseases.
The development of potent antagonists for the human calcitonin gene-related peptide (CGRP) receptor, like (R)-4-(8-fluoro-2-oxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(7-methyl-1H-indazol-5-yl)-1-oxo-1-(4-(piperidin-1-yl)piperidin-1-yl)propan-2-yl)piperidine-1-carboxamide (BMS-694153), has shown promise in treating migraines []. These antagonists effectively block CGRP signaling, providing relief from migraine symptoms.
Research has focused on developing purine-based Hsp90 inhibitors, like (2S)-1-[4-(2-{6-amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]-9H-purin-9-yl}ethyl)piperidin-1-yl]-2-hydroxypropan-1-one (MPC-3100) []. These inhibitors target the heat shock protein 90 (Hsp90), which plays a crucial role in the survival of cancer cells, making them potential anticancer agents.
The discovery of potent and orally available FLT3 kinase inhibitors, such as (R)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122), shows promise in treating FLT3-ITD positive acute myeloid leukemia []. These inhibitors specifically target the FLT3 kinase, which is often mutated in AML, leading to uncontrolled cell growth.
Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and related compounds has resulted in selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles []. These ligands hold potential for treating conditions associated with 5-HT1D receptor dysregulation, such as migraine and anxiety.
Research has explored the use of 3-Bromo-4-(piperidin-1-yl)pyridine derivatives as potential larvicidal agents, particularly against Anopheles arabiensis mosquitoes []. Some derivatives exhibited significant larvicidal activity, highlighting their potential for controlling malaria vector populations.
3-Bromo-4-(piperidin-1-yl)pyridine serves as a key intermediate in synthesizing bifunctional chelates for TRFIA []. These chelates play a crucial role in developing sensitive and specific immunoassays for detecting various analytes.
2,6-bis(1,2,4-triazol-1-yl)pyridine, a compound structurally similar to 3-Bromo-4-(piperidin-1-yl)pyridine, has been utilized to synthesize novel polyoxometalate-based inorganic-organic hybrid materials []. These materials exhibit interesting structural features and properties, making them potential candidates for applications in catalysis, magnetism, and luminescence.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6